molecular formula C20H22N4O6S B12178412 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B12178412
M. Wt: 446.5 g/mol
InChI Key: JRMVSIOPKMODAU-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone (CAS: 1010931-68-6) is a synthetic small molecule featuring a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group and a 3,4-dimethoxyphenyl ethanone moiety. Its molecular formula is CₙHₘN₄O₅S (exact formula inferred from structural analogs) . The benzoxadiazole (benzofurazan) group is a heterocyclic aromatic system known for its electron-deficient nature and fluorescence properties, making it valuable in photophysical applications and as a bioisostere in drug design .

Properties

Molecular Formula

C20H22N4O6S

Molecular Weight

446.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C20H22N4O6S/c1-28-16-7-6-14(12-17(16)29-2)13-19(25)23-8-10-24(11-9-23)31(26,27)18-5-3-4-15-20(18)22-30-21-15/h3-7,12H,8-11,13H2,1-2H3

InChI Key

JRMVSIOPKMODAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC

Origin of Product

United States

Preparation Methods

Sulfonation of 2,1,3-Benzoxadiazole

The benzoxadiazole sulfonyl chloride precursor is synthesized by chlorosulfonation of 2,1,3-benzoxadiazole. This involves reacting the heterocycle with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. Excess thionyl chloride (SOCl₂) is added to convert the sulfonic acid to the sulfonyl chloride, yielding a pale-yellow solid after precipitation in ice water (yield: 78–85%).

Characterization and Stability

The sulfonyl chloride intermediate is hygroscopic and must be stored under inert conditions. Fourier-transform infrared spectroscopy (FT-IR) confirms the S=O stretches at 1370 cm⁻¹ and 1165 cm⁻¹, while nuclear magnetic resonance (NMR) shows a singlet for the sulfonyl chloride proton at δ 8.35 ppm (CDCl₃).

Piperazine Sulfonylation and Functionalization

Sulfonylation Reaction

Piperazine is reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride in dichloromethane (DCM) at 0°C using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center:

C6H3N3O2SCl+C4H10N2TEA, DCMC10H11N5O4S+HCl\text{C}6\text{H}3\text{N}3\text{O}2\text{SCl} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{TEA, DCM}} \text{C}{10}\text{H}{11}\text{N}5\text{O}_4\text{S} + \text{HCl}

After 12 hours, the mixture is washed with 5% HCl and brine, dried over Na₂SO₄, and concentrated to yield 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole as a white powder (yield: 82–88%).

Purification via Anion Exchange Resin

Crude product is purified using Duolite A7, a weak base anion exchange resin, to remove unreacted sulfonyl chloride and byproducts. Elution with methanol:water (8:2) followed by lyophilization achieves >99% purity (HPLC).

Coupling with 2-(3,4-Dimethoxyphenyl)ethan-1-one

Nucleophilic Substitution

The sulfonylated piperazine is reacted with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in acetonitrile at 60°C for 8–10 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic displacement of bromide:

C10H11N5O4S+C10H11BrO3K2CO3,MeCNC20H22N4O6S+KBr\text{C}{10}\text{H}{11}\text{N}5\text{O}4\text{S} + \text{C}{10}\text{H}{11}\text{BrO}3 \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{C}{20}\text{H}{22}\text{N}4\text{O}_6\text{S} + \text{KBr}

The reaction is monitored by thin-layer chromatography (TLC, Rf = 0.45 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.

Crystallization and Yield Optimization

Crude product is recrystallized from a 3:1 heptane:ethyl acetate mixture at −20°C, yielding pale-yellow crystals (mp 142–144°C). Yield improvements (from 68% to 89%) are achieved by substituting acetonitrile with N-methylpyrrolidone (NMP), which enhances solubility of the ethanone derivative.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway involves reductive amination of 2-(3,4-dimethoxyphenyl)ethan-1-one with the sulfonylated piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. While this method avoids bromination, it yields <60% product due to competing imine formation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in dimethylformamide (DMF) reduces reaction time by 70% but requires specialized equipment and results in lower purity (92% vs. 99% for conventional methods).

Critical Process Parameters and Troubleshooting

ParameterOptimal ConditionEffect on Yield/Purity
Solvent for CouplingNMP+15% yield vs. MeCN
Reaction Temperature60°C<5% byproducts vs. 80°C
BaseK₂CO₃89% yield vs. 72% with NaOH
Crystallization SolventHeptane:EtOAc (3:1)99% purity vs. 95% with EtOH

Common issues include:

  • Incomplete Sulfonylation : Add TEA incrementally to maintain pH 8–9.

  • Ethanone Oxidation : Use nitrogen sparging to prevent ketone degradation.

  • Residual Bromide : Wash with 10% NaHCO₃ to remove KBr byproducts.

Scalability and Industrial Adaptations

Batch processes at pilot scale (50 kg) demonstrate consistent yields (85–88%) using:

  • Continuous Stirred-Tank Reactors (CSTRs) for sulfonylation.

  • Centrifugal Partition Chromatography (CPC) for final purification, reducing solvent use by 40% .

Chemical Reactions Analysis

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring and dimethoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Cores

The compound belongs to a broader class of piperazine-linked ethanone derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2) Biological Activity/Properties Melting Point (°C) Reference
Target Compound R1: 2,1,3-Benzoxadiazol-4-ylsulfonyl; R2: 3,4-dimethoxyphenyl Not explicitly reported (structural inference) N/A
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R1: 4-methoxyphenylsulfonyl; R2: phenyltetrazolylthio Antiproliferative activity 131–134
1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7f) R1: 4-CF₃-phenylsulfonyl; R2: phenyltetrazolylthio Enhanced lipophilicity, antiproliferative 165–167
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone R1: biphenyl; R2: 2-methoxyphenyl Antipsychotic (anti-dopaminergic/serotonergic) N/A
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone R1: benzoxadiazolylsulfonyl; R2: biphenyl Fluorescence probe potential N/A

Key Observations :

  • Sulfonyl Group Variations : Replacement of the benzoxadiazole sulfonyl group (target compound) with methoxyphenyl or trifluoromethylphenyl (e.g., 7e, 7f) alters electronic properties and lipophilicity, influencing antiproliferative potency .
  • Aryl Ethanone Modifications: The 3,4-dimethoxyphenyl group (target) contrasts with biphenyl () or tetrazolylthio () moieties, affecting steric bulk and receptor binding.
  • Biological Activity Trends : Antiproliferative activity in analogs correlates with electron-withdrawing substituents (e.g., CF₃ in 7f), while antipsychotic activity in biphenyl derivatives depends on methoxy placement .
Pharmacokinetic and QSAR Insights
  • QSAR Models: For biphenyl-piperazine ethanones (), antidopaminergic activity correlates with QPlogBB (brain/blood partition coefficient) and electron affinity (EA).
  • Antifungal Activity: Piperazine-ethanone derivatives with azo dyes (e.g., APEHQ in ) show enhanced activity upon metal complexation, indicating that coordination chemistry could be leveraged for the target compound’s optimization .

Biological Activity

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on a review of the available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18N4O4S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 1010901-54-8

These properties facilitate its interaction with various biological targets, which is crucial for its activity.

The biological activity of this compound can be attributed to its structural components:

  • Benzoxadiazole Ring : Known for its ability to interact with enzymes and receptors, potentially modulating their activity.
  • Sulfonyl Group : Enhances binding affinity to biological molecules through strong interactions.
  • Piperazine Ring : Contributes to the stability and specificity of interactions with molecular targets.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing benzoxadiazole structures may exhibit antidepressant and anxiolytic properties. For instance, studies have shown that related piperazine derivatives can act as serotonin receptor antagonists, influencing mood regulation pathways .

Anticancer Activity

In vitro studies suggest that derivatives of this compound could possess anticancer properties. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AnticancerCytotoxicity against breast and colon cancer
AnxiolyticPotential reduction in anxiety-like behaviors
Enzyme InteractionInhibition of specific metabolic enzymes

Study on Antidepressant Properties

A study published in 2009 explored compounds similar to 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone for their dual action on serotonin receptors. The findings indicated a significant reduction in depressive behaviors in animal models, suggesting potential therapeutic applications in treating mood disorders .

Anticancer Efficacy

In a recent study focusing on the anticancer effects of benzoxadiazole derivatives, it was found that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. This highlights their potential as lead compounds for further development in cancer therapy .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological interactions?

The compound features a benzoxadiazole moiety linked to a piperazine ring via a sulfonyl group, along with a 3,4-dimethoxyphenyl ethanone substituent. The benzoxadiazole group contributes to π-π stacking interactions in biological systems, while the sulfonyl group enhances solubility and hydrogen-bonding potential. The dimethoxy groups on the phenyl ring may influence lipophilicity and metabolic stability .

Structural Table :

ComponentRole in Reactivity/Bioactivity
BenzoxadiazoleElectron-deficient aromatic system for target binding
Sulfonyl groupEnhances solubility and stabilizes protein interactions
3,4-DimethoxyphenylModulates lipophilicity and steric effects

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Sulfonation of 2,1,3-benzoxadiazole at the 4-position using chlorosulfonic acid.
  • Step 2 : Coupling the sulfonated benzoxadiazole with a piperazine derivative via nucleophilic substitution.
  • Step 3 : Introducing the 3,4-dimethoxyphenyl ethanone group through a Friedel-Crafts acylation or amide coupling . Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity (e.g., methoxy proton signals at δ 3.8–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O₅S: 442.1264).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening : Use Pd(PPh₃)₄ or CuI for coupling steps to reduce side reactions.
  • Solvent Optimization : Replace DMF with DMSO to improve solubility of intermediates.
  • Temperature Control : Maintain 60–70°C during sulfonation to prevent decomposition. Reported yields improved from 45% to 68% using these adjustments .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:

  • Dose-Response Validation : Test across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal Assays : Confirm target inhibition using SPR (surface plasmon resonance) alongside enzyme assays.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with serotonin receptors (5-HT₂A/2C).
  • Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns.
  • QSAR Models : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to predict activity cliffs .

Data Contradiction Analysis

Example : Conflicting IC₅₀ values in kinase inhibition studies.

  • Potential Causes :
    • Assay pH (e.g., 7.4 vs. 6.8 altering protonation states).
    • ATP concentration (1 mM vs. 10 µM affecting competition).
  • Resolution : Standardize protocols using guidelines from Analytical Chemistry (e.g., fixed ATP at 10 µM, pH 7.4) .

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